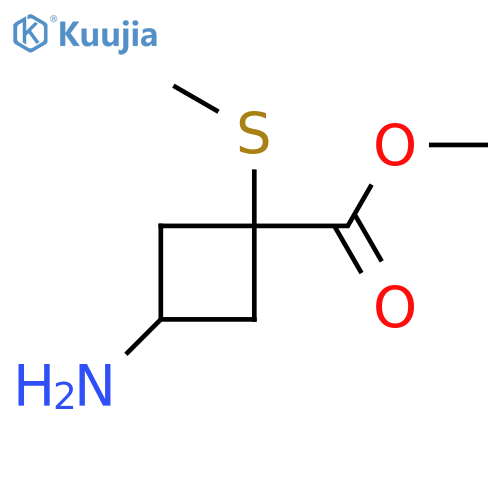

Cas no 2763885-84-1 (Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate)

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-37343995

- Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate

- 2763885-84-1

- methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate

- methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate

- EN300-28356490

- 2694732-06-2

-

- インチ: 1S/C7H13NO2S/c1-10-6(9)7(11-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3

- InChIKey: FQWRLRFNRYRTFI-UHFFFAOYSA-N

- SMILES: S(C)C1(C(=O)OC)CC(C1)N

計算された属性

- 精确分子量: 175.06669983g/mol

- 同位素质量: 175.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.3

- トポロジー分子極性表面積: 77.6Ų

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37343995-5.0g |

methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate |

2763885-84-1 | 95.0% | 5.0g |

$3105.0 | 2025-03-18 | |

| Enamine | EN300-37343995-0.25g |

methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate |

2763885-84-1 | 95.0% | 0.25g |

$985.0 | 2025-03-18 | |

| Enamine | EN300-37343995-0.5g |

methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate |

2763885-84-1 | 95.0% | 0.5g |

$1027.0 | 2025-03-18 | |

| Enamine | EN300-37343995-0.1g |

methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate |

2763885-84-1 | 95.0% | 0.1g |

$943.0 | 2025-03-18 | |

| Enamine | EN300-37343995-2.5g |

methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate |

2763885-84-1 | 95.0% | 2.5g |

$2100.0 | 2025-03-18 | |

| Enamine | EN300-37343995-1.0g |

methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate |

2763885-84-1 | 95.0% | 1.0g |

$1070.0 | 2025-03-18 | |

| Enamine | EN300-37343995-0.05g |

methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate |

2763885-84-1 | 95.0% | 0.05g |

$900.0 | 2025-03-18 | |

| Enamine | EN300-37343995-10.0g |

methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate |

2763885-84-1 | 95.0% | 10.0g |

$4606.0 | 2025-03-18 |

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate 関連文献

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylateに関する追加情報

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate (CAS No. 2763885-84-1): A Comprehensive Overview

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate (CAS No. 2763885-84-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique cyclobutane core and functional groups, exhibits promising properties that make it a valuable candidate for various biochemical applications. The methylthio and amino substituents play crucial roles in modulating its interactions with biological targets, making it a subject of intense study in medicinal chemistry.

The chemical structure of Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate consists of a cyclobutane ring substituted with a carboxylate group at the 1-position, an amino group at the 3-position, and a methylthio group at the 1-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are essential for its biological activity. The presence of the carboxylate group enhances its solubility in polar solvents, while the amino and methylthio groups contribute to hydrogen bonding capabilities and lipophilicity, respectively.

In recent years, there has been a surge in research focused on developing novel compounds with potential therapeutic applications. Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate has emerged as a compound of interest due to its structural features that mimic natural bioactive molecules. The cyclobutane ring, a common motif in many biologically active compounds, provides rigidity and stability to the molecule, while the functional groups allow for selective interactions with biological targets.

One of the most compelling aspects of Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For instance, modifications to the methylthio group have been explored to improve metabolic stability and reduce toxicity. Similarly, variations in the amino group have been investigated to optimize binding affinity to target proteins.

The compound's relevance extends beyond mere structural novelty; it also holds promise in addressing unmet medical needs. Current research indicates that derivatives of Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. These findings have spurred further investigation into its potential as a lead compound for drug development pipelines targeting conditions such as cancer, inflammation, and neurodegenerative disorders.

Advances in synthetic chemistry have enabled more efficient and scalable production methods for Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate, facilitating its use in both academic and industrial research settings. The development of novel synthetic routes has not only improved yield but also minimized byproduct formation, making the compound more accessible for large-scale applications.

The role of computational modeling in understanding the behavior of Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets at an atomic level. These computational studies have guided experimental efforts by predicting binding affinities, identifying key interaction residues, and optimizing molecular structure for improved efficacy.

In conclusion, Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate (CAS No. 2763885-84-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a pivotal role in shaping the future of drug discovery and development.

2763885-84-1 (Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate) Related Products

- 2649055-71-8(5-(2-isocyanatoethyl)-1,2,3,4-tetrahydronaphthalene)

- 2138194-30-4(Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester)

- 874590-17-7(N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide)

- 865286-04-0(4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1355189-41-1(1-(5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-4-isopropyl-piperazine)

- 1185303-12-1(4-(5-Methyl-furan-2-yl)-phenylamineoxalate)

- 2171200-04-5((2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid)

- 2309551-69-5(N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)

- 38537-24-5(1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole)

- 1249535-11-2(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde)